molecular formula C7H17Cl2FN2 B2594596 1-(3-Fluoropropyl)piperazine dihydrochloride CAS No. 1909316-97-7

1-(3-Fluoropropyl)piperazine dihydrochloride

Cat. No.: B2594596
CAS No.: 1909316-97-7
M. Wt: 219.13
InChI Key: XCJYXGVARBMTGZ-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2 and a molecular weight of 219.13 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.

Scientific Research Applications

1-(3-Fluoropropyl)piperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for 1-(3-Fluoropropyl)piperazine dihydrochloride is not mentioned, piperazine is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(3-Fluoropropyl)piperazine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)piperazine dihydrochloride typically involves the alkylation of piperazine with 3-fluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Fluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3-Fluoropropyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Fluoroethyl)piperazine dihydrochloride
  • 1-(4-Fluorobutyl)piperazine dihydrochloride
  • 1-(3-Chloropropyl)piperazine dihydrochloride

These compounds share a similar piperazine core structure but differ in the length and type of the alkyl chain attached to the piperazine ring.

This compound is unique due to its specific fluoropropyl group, which can impart distinct physicochemical properties and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-fluoropropyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJYXGVARBMTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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